LY108742

5-HT2 Receptor Species Selectivity Ergoline Pharmacology

LY108742 (150196-69-3) is the optimal 5-HT2 antagonist for rodent models due to its uniquely high rat affinity (IC50 9.3 nM) versus other species. Its inverted species profile relative to analogs ensures valid cross-species data. Substitute with generic antagonists risks confounding in vivo rodent studies.

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
Cat. No. B1675539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY108742
SynonymsLY108742;  LY 108742;  LY-108742.
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(C(C)OC(=O)C1CC2C(CC3=CN(C4=CC=CC2=C34)C)N(C1)C)O
InChIInChI=1S/C21H28N2O3/c1-12(24)13(2)26-21(25)15-8-17-16-6-5-7-18-20(16)14(10-22(18)3)9-19(17)23(4)11-15/h5-7,10,12-13,15,17,19,24H,8-9,11H2,1-4H3
InChIKeyYLCYDARNSJPGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY108742: A Species-Specific 5-HT2 Receptor Antagonist for Serotonin Pharmacology


LY108742 (CAS 150196-69-3) is a synthetic ergoline derivative and a potent antagonist of the serotonin 5-HT2 receptor . It is a small molecule (MW 356.46) with a defined affinity profile that exhibits significant species-dependent variation in its receptor binding characteristics [1]. This compound serves as a critical pharmacological tool for dissecting the role of 5-HT2 receptor subtypes in neurological and psychiatric research, particularly in rodent models [2].

Why In-Class 5-HT2 Antagonists Are Not Interchangeable with LY108742


Substituting LY108742 with another 5-HT2 antagonist in a research protocol is scientifically unsound due to the profound and quantifiable species-specific differences in receptor pharmacology. Unlike many broad-spectrum antagonists, LY108742's affinity is dictated by subtle structural variations at the N1 position of the ergoline nucleus, which interacts differentially with the 5-HT2A receptor's transmembrane region V across species [1]. This results in a unique, inverted species affinity profile compared to its close analog, LY86057, and a significant difference in potency within the same species compared to LY53857 [2]. Using an alternative compound without this precise profile would invalidate cross-species comparisons and confound the interpretation of in vivo rodent studies, as detailed in the evidence below.

LY108742 Differentiation: A Quantitative Comparator Guide for Scientific Selection


Inverted Species Affinity Profile vs. LY86057 for Cross-Species Study Design

LY108742 exhibits a species affinity profile that is the inverse of its N1-unsubstituted analog, LY86057. The presence of a single methyl group at the N1 position of LY108742, versus the unsubstituted N1 of LY86057, completely reverses the receptor's species preference. LY108742 has higher affinity for the rat 5-HT2 receptor, while LY86057 has higher affinity for the pig, squirrel monkey, and human receptor [1].

5-HT2 Receptor Species Selectivity Ergoline Pharmacology

Significantly Higher Rat 5-HT2 Affinity Compared to LY53857 for Rodent Model Potency

In a direct comparison within the rat species, LY108742 demonstrates a higher affinity for the 5-HT2 receptor than its precursor molecule, LY53857. While LY53857 is a potent antagonist with a Ki of 54 pM for the rat 5-HT2 receptor, LY108742, featuring a methyl substitution at N1, further increases this affinity [1][2]. This demonstrates that even a minimal structural change at the N1 position can significantly enhance target engagement in rodent models.

5-HT2 Receptor Radioligand Binding Rat Cortical Membranes

Pronounced Species Potency Difference (Rat vs. Pig/Monkey) Enables Rodent-Specific Studies

LY108742 exhibits a marked difference in potency between rat and non-rodent species. The IC50 value for the rat 5-HT2 receptor is 9.3 nM, which is approximately 6-fold more potent than its activity at the pig (57.2 nM) and monkey (56.8 nM) receptors . This quantitative disparity is a key feature of N1-substituted ergolines.

5-HT2 Receptor Species Pharmacology IC50

Optimal Scientific and Industrial Applications for LY108742 Based on Differential Pharmacology


Investigating 5-HT2 Receptor Function in Rat Models of Neurological Disorders

Due to its uniquely high affinity for the rat 5-HT2 receptor (IC50 = 9.3 nM) compared to other species, LY108742 is the preferred tool compound for in vivo rodent studies. Its profile makes it particularly suitable for exploring 5-HT2 receptor roles in rat models of anxiety, depression, and psychosis, where high target engagement is required [1].

Comparative Pharmacology Studies of Ergoline Structure-Activity Relationships (SAR)

LY108742 serves as a critical comparator in SAR studies of ergoline derivatives. Its inverted species affinity profile relative to N1-unsubstituted compounds like LY86057 provides a clear structure-activity relationship for understanding how minor N1 substitutions (e.g., methyl vs. hydrogen) dictate species-specific receptor recognition [1].

Validating Target Engagement in Cross-Species Behavioral Pharmacology Experiments

When research programs require translation between rodent and higher species, LY108742 and LY86057 form a matched pair of tools. LY108742 is the optimal choice for the rodent arm of a study, while LY86057 is more appropriate for primate or human-based assays. Using the correct compound for each species ensures that observed pharmacological effects are due to equivalent levels of receptor antagonism [1].

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